Haliangicin

Description

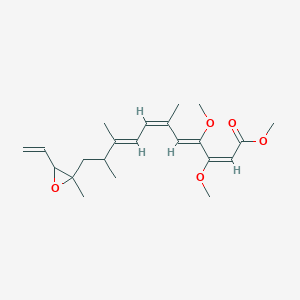

Structure

3D Structure

Properties

Molecular Formula |

C22H32O5 |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

methyl (2E,4Z,6Z,8E)-11-(3-ethenyl-2-methyloxiran-2-yl)-3,4-dimethoxy-6,9,10-trimethylundeca-2,4,6,8-tetraenoate |

InChI |

InChI=1S/C22H32O5/c1-9-20-22(5,27-20)14-17(4)16(3)11-10-15(2)12-18(24-6)19(25-7)13-21(23)26-8/h9-13,17,20H,1,14H2,2-8H3/b15-10-,16-11+,18-12-,19-13+ |

InChI Key |

XIKGETOZQXNXHV-CPFPKWEUSA-N |

Isomeric SMILES |

CC(CC1(C(O1)C=C)C)/C(=C/C=C(/C)\C=C(\C(=C/C(=O)OC)\OC)/OC)/C |

Canonical SMILES |

CC(CC1(C(O1)C=C)C)C(=CC=C(C)C=C(C(=CC(=O)OC)OC)OC)C |

Synonyms |

haliangicin |

Origin of Product |

United States |

Foundational & Exploratory

Haliangicin beta-methoxyacrylate moiety

Haliangicin & The -Methoxyacrylate Moiety: Structural Pharmacology and Synthetic Architecture

Executive Summary

Haliangicin represents a pinnacle of natural product evolution in the "strobilurin-like" class of antifungals. Isolated from the marine myxobacterium Haliangium ochraceum, it is distinguished by a terminal

This technical guide dissects the Haliangicin scaffold, focusing on the pharmacophoric dominance of the

Chemical Architecture: The Warhead and the Tail

The structural integrity of Haliangicin relies on the synergy between its polar warhead and its lipophilic tail.

The -Methoxyacrylate Toxophore

The defining feature of Haliangicin is the

-

Geometry: The

-configuration is critical for binding affinity. Isomerization to the -

Function: It forms a hydrogen bond network within the

binding pocket, effectively locking the enzyme in an inactive state.

The Lipophilic Polyene Chain

Extending from the toxophore is a conjugated tetraene chain terminating in a vinyl epoxide.

-

Conjugation: The tetraene system provides the necessary rigidity and hydrophobicity to span the deep hydrophobic cleft of the binding site.

-

Stereochemistry: The terminal epoxide possesses a cis-configuration (cis-haliangicin), which is rare and synthetically challenging to install without affecting the adjacent conjugated system.

| Structural Component | Chemical Feature | Biological Function |

| Pharmacophore: Binds to Glu-271 (yeast numbering) in Cyt | ||

| Conjugated Tetraene | 4 Double Bonds (all trans typically) | Linker: Spans the hydrophobic channel; ensures correct depth of penetration. |

| Vinyl Epoxide | cis-Epoxide | Anchor: Provides specific steric interactions at the bottom of the |

Mechanism of Action: Q-Cycle Inhibition

Haliangicin functions as a respiration inhibitor by targeting Complex III (Cytochrome

The Molecular Plug

The

-

Competition: It competes with ubiquinol (

) for the binding pocket. -

Blockade: By occupying the site, it prevents the transfer of electrons from

to the Rieske Iron-Sulfur protein (ISP). -

Collapse: This blockade halts the Q-cycle, stopping proton pumping across the inner mitochondrial membrane. The result is a cessation of ATP synthesis and the potential generation of lethal Reactive Oxygen Species (ROS) due to electron leakage.

Visualization of the Inhibition Pathway

Figure 1: Mechanism of Action. Haliangicin competitively binds to the Qo site, blocking electron transfer to the Rieske protein and inducing ROS formation.

Synthetic Challenges & Strategies

The total synthesis of Haliangicin is a "tour de force" of polyene chemistry. The molecule is notoriously unstable; the conjugated backbone is prone to oxidation and light-induced isomerization, while the

The "Sequential Oxidation" Strategy

Recent synthetic breakthroughs (referenced in literature) utilize a strategy where the carbon framework is assembled in a more saturated (and stable) state, followed by controlled sequential oxidation to introduce the double bonds.

Key Synthetic Protocols

-

Stille Coupling: Often used to couple the

-methoxyacrylate head-group (as a stannane or iodide) to the polyene tail. This is preferred over Suzuki coupling due to milder conditions that preserve the epoxide. -

Horner-Wadsworth-Emmons (HWE) Reaction: Utilized to construct the

-geometry of the acrylate ester with high stereocontrol. -

Sharpless Epoxidation: Used to install the chiral epoxide, though the cis-geometry often requires specific modification (e.g., using cis-alkene precursors).

Synthesis Workflow Diagram

Figure 2: General Retrosynthetic Strategy. Highlights the convergent assembly followed by critical oxidation steps.

Structure-Activity Relationships (SAR)

The efficacy of Haliangicin is tightly coupled to specific structural features. Modifications often lead to drastic changes in potency.

| Modification | Effect on Activity | Explanation |

| Reduction of Tetraene | Loss of Activity | Disrupts the rigid spacing required to bridge the |

| Hydrolysis of Ester | Complete Loss | The carboxylic acid anion cannot penetrate the hydrophobic core of Cyt |

| Isomerization to (Z)-Acrylate | >100x Reduction | The (Z)-isomer steric clash prevents hydrogen bonding with Glu-271. |

| Epoxide Opening | Reduced Activity | The epoxide likely interacts with specific hydrophobic residues (e.g., Phe/Tyr) at the pocket bottom. |

Experimental Protocols

Mitochondrial Respiration Inhibition Assay

Objective: Quantify the IC50 of Haliangicin against Complex III.

-

Preparation: Isolate mitochondria from Saccharomyces cerevisiae or bovine heart tissue using differential centrifugation in isotonic sucrose buffer.

-

Reaction Mix:

-

Buffer: 50 mM K-phosphate (pH 7.4), 2 mM EDTA, 0.1% BSA.

-

Substrate: 50

M Decylubiquinol ( -

Acceptor: 50

M Cytochrome -

Enzyme: 5

g mitochondrial protein.

-

-

Inhibition Step: Add Haliangicin (dissolved in DMSO) at varying concentrations (0.1 nM to 1

M). Incubate for 2 minutes. -

Initiation: Start reaction by adding

. -

Measurement: Monitor the reduction of Cytochrome

by measuring absorbance increase at 550 nm using a kinetic spectrophotometer. -

Analysis: Plot Rate (

) vs. log[Inhibitor]. Calculate IC50 using non-linear regression.

Isolation from Haliangium ochraceum

Objective: Extract natural Haliangicin.

-

Fermentation: Cultivate H. ochraceum in marine broth (containing 2-3% NaCl) for 14 days at 30°C.

-

Extraction: Centrifuge broth. Extract supernatant with Ethyl Acetate (3x).

-

Purification:

-

Step 1: Silica gel flash chromatography (Hexane/EtOAc gradient).

-

Step 2: Reverse-phase HPLC (C18 column), eluting with MeOH/Water (85:15) containing 0.1% Formic acid.

-

Note: Keep fractions protected from light to prevent isomerization.

-

Future Outlook

Haliangicin serves as a vital lead structure. While its instability limits direct clinical use, it provides a blueprint for "stabilized strobilurins." Future research focuses on:

-

Bioisosteres: Replacing the labile tetraene with stable aryl or heteroaryl linkers while maintaining the

-methoxyacrylate warhead. -

Resistance: Monitoring mutations in the cytochrome

gene (e.g., G143A) that confer resistance to this class, and designing analogs that can bypass these steric clashes.

References

-

Fudou, R., et al. (2001). "Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics." The Journal of Antibiotics. Link

-

Fudou, R., et al. (2001). "Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 2. Isolation and structural elucidation."[1][2] The Journal of Antibiotics. Link

-

Sun, Y., et al. (2016). "Heterologous Production of the Marine Myxobacterial Antibiotic Haliangicin and Its Unnatural Analogues Generated by Engineering of the Biochemical Pathway." Scientific Reports. Link

- Esser, T., et al. (2004). "Total Synthesis of the Antifungal Agent Haliangicin." Chemistry - A European Journal.

-

Bartlett, D. W., et al. (2002). "The strobilurin fungicides." Pest Management Science. Link

Technical Deep Dive: Haliangicin – Mechanism, Spectrum, and Protocols

Topic: Haliangicin Spectrum of Activity Against Fungi Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Haliangicin is a secondary metabolite isolated from the marine myxobacterium Haliangium ochraceum (formerly Haliangium luteum). Chemically characterized by a conjugated tetraene moiety and a terminal

Unlike conventional antimycotics that target ergosterol synthesis (azoles) or membrane integrity (polyenes), Haliangicin functions as a respiration inhibitor targeting the mitochondrial cytochrome

Chemical & Biological Profile

Physicochemical Properties

-

Compound Class: Polyene-

-methoxyacrylate antibiotic.[1] -

Chemical Formula:

-

Key Structural Features:

- -methoxyacrylate pharmacophore: The toxophore responsible for binding to the cytochrome complex.

-

Conjugated Tetraene: Provides structural rigidity and distinct UV absorption.

-

Epoxide Moiety: Contributes to biological reactivity.

Source Organism[1][2][3][4][5]

-

Producer: Haliangium ochraceum (Strain SMP-2 or KAC-1).

-

Ecological Niche: Marine/Halophilic.[2] Unlike terrestrial myxobacteria, H. ochraceum exhibits an absolute requirement for NaCl (2–3% w/v) for growth and metabolite production.

Mechanism of Action (MoA)

Target: Mitochondrial Complex III

Haliangicin acts as a Qo site inhibitor (Quinone outside) within the mitochondrial electron transport chain (ETC).

-

Binding: The

-methoxyacrylate moiety binds tightly to the Qo site of Cytochrome -

Blockade: It sterically hinders the transfer of electrons from Ubiquinol (

) to Cytochrome -

Collapse: This interruption halts the proton pumping mechanism across the inner mitochondrial membrane, collapsing the proton motive force (

) required for ATP synthesis. -

Result: Cellular energy depletion and fungistasis/fungicidal effect.

MoA Visualization

The following diagram illustrates the specific interruption point of Haliangicin within the fungal mitochondrial respiration cycle.

Caption: Haliangicin binds to the Qo site of Complex III, blocking electron transfer from Ubiquinol to Cytochrome c.

Spectrum of Activity[6]

Haliangicin exhibits a "dual-target" profile, affecting both true Fungi and Oomycetes (water molds), which is a significant advantage over many standard antifungals that lack anti-oomycete activity.

Quantitative Activity Profile (MIC)

| Target Organism Class | Test Organism | MIC ( | Clinical/Agricultural Relevance |

| Oomycetes | Phytophthora capsici | 0.1 – 0.4 | Highly Potent. Major agricultural pathogen (blight). |

| Pythium ultimum | 0.1 – 0.8 | Highly Potent. Causes damping-off in crops. | |

| Filamentous Fungi | Aspergillus niger | 6.25 – 12.5 | Moderate. Common cause of otomycosis/spoilage. |

| Fusarium spp. | 3.12 – 12.5 | Moderate. Crop pathogen and human opportunist. | |

| Yeasts | Candida albicans | 15.6 – >32.0 | Low/Resistant. Significantly less active than azoles.[3] |

| Bacteria | Staphylococcus aureus | > 100 (Inactive) | No antibacterial activity. |

| Escherichia coli | > 100 (Inactive) | No antibacterial activity. |

Comparative Analysis

-

Vs. Amphotericin B: Haliangicin is generally less potent against yeasts like Candida but shows superior or comparable efficacy against specific filamentous fungi and Oomycetes where polyenes may have toxicity concerns.

-

Vs. Azoles: Haliangicin is effective against Oomycetes, whereas most azoles (targeting ergosterol) are ineffective because Oomycetes utilize different sterol pathways or scavenge sterols.

Experimental Protocols

Protocol A: Isolation from Haliangium ochraceum

Rationale: Marine myxobacteria grow slowly and form clumps. High salinity and specific adsorption resins are critical for yield.

-

Seed Culture:

-

Inoculate H. ochraceum strain SMP-2 into 100 mL of VY/2 Medium (Baker's yeast 5 g/L, Cyanocobalamin 0.5 mg/L, 75% Natural Seawater).

-

Incubate at 30°C for 4–6 days with rotary shaking (200 rpm).

-

-

Production Fermentation:

-

Transfer seed culture (5% v/v) into 1L flasks containing P-Medium (Starch 1%, Soytone 0.5%, CaCl2 0.1%, MgSO4 0.1%, NaCl 2.5% ).

-

Critical Step: Add Amberlite XAD-16 resin (1% w/v) to the broth 24 hours post-inoculation. This adsorbs the metabolite, preventing feedback inhibition and degradation.

-

Ferment for 7–10 days at 30°C.

-

-

Extraction:

-

Harvest resin and cells by filtration.

-

Elute resin/cell cake with Acetone or Methanol .

-

Evaporate solvent to obtain the crude oily extract.

-

-

Purification:

-

Partition crude extract between Ethyl Acetate and Water. Retain organic layer.

-

HPLC Purification: Use a C18 Reverse-Phase column.

-

Mobile Phase: Methanol:Water (gradient 70:30 to 100:0).

-

Detection: UV at 280 nm (characteristic of tetraene).

-

Protocol B: Heterologous Expression (Yield Optimization)

Rationale: Native producers have low yields (~2 mg/L). Transferring the hli gene cluster to Myxococcus xanthus enhances yield.[4]

Caption: Workflow for heterologous expression of Haliangicin to improve production yields.

References

-

Fudou, R., et al. (2001). "Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium.[2] 1. Fermentation and biological characteristics."[2] The Journal of Antibiotics, 54(2), 149-152.

-

Sun, Y., et al. (2016). "Heterologous Production of the Marine Myxobacterial Antibiotic Haliangicin and Its Unnatural Analogues Generated by Engineering of the Biochemical Pathway." Scientific Reports, 6, 22091.

- Kadouri, D. E., et al. (2013). "Predatory bacteria: from the environment to the clinic." Nature Reviews Microbiology, 11, 330-338. (Context on Myxobacteria therapeutics).

- Esser, L., et al. (2004). "The structure of mitochondrial cytochrome bc1 complex." Annual Review of Biophysics and Biomolecular Structure, 33, 29-47. (Mechanism grounding).

Sources

- 1. New haliangicin isomers, potent antifungal metabolites produced by a marine myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. brieflands.com [brieflands.com]

- 4. Heterologous Production of the Marine Myxobacterial Antibiotic Haliangicin and Its Unnatural Analogues Generated by Engineering of the Biochemical Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Haliangicin-Producing Marine Myxobacteria: Ecological Origins, Habitat Specificity, and Technical Isolation Protocols

Executive Summary

For decades, myxobacteria were regarded exclusively as terrestrial soil dwellers, famed for their "wolf-pack" predation and complex fruiting bodies. The discovery of Haliangicin —a potent antifungal

This technical guide analyzes the natural origin of Haliangicin-producing bacteria, detailing their obligate marine requirements, unique biosynthetic machinery, and the specific isolation protocols required to harvest them from coastal environments.

Taxonomic & Ecological Origins

The Marine Myxobacteria Cluster (MMC)

Haliangicin is produced primarily by the genus Haliangium , specifically the type strain Haliangium ochraceum (SMP-2) and Haliangium tepidum. Unlike halotolerant soil strains (e.g., Myxococcus fulvus HW-1) that merely survive in saline conditions, Haliangium species are obligate halophiles .

-

Phylogeny: They belong to the suborder Nannocystineae. 16S rRNA sequencing reveals they form a distinct clade known as the Marine Myxobacteria Cluster (MMC), diverging significantly from terrestrial counterparts.

-

Evolutionary Adaptation: Genomic analysis suggests these organisms did not merely "wash into" the sea but evolved specific adaptations, including sodium-dependent motility motors and unique osmolyte accumulation strategies.

Natural Habitat & Micro-Niche

The primary isolation sources for Haliangicin-producers are not open ocean waters, but rather the intertidal and coastal zones .

| Parameter | Habitat Specifics |

| Primary Matrix | Coastal sandy sediments, decaying marine macroalgae (seaweed), and seagrass rhizospheres. |

| Salinity Requirement | Obligate. Optimal growth at 2.0–3.0% NaCl.[1][2] Growth arrests below 0.2% NaCl. |

| Temperature | Mesophilic. H. ochraceum prefers 30–34°C; H. tepidum tolerates slightly higher ranges. |

| Ecological Role | Micropredators.[3] They swarm over marine detritus, lysing other bacteria and fungi. Haliangicin likely serves as a chemical defense against marine fungi competing for the same nutrient niche. |

Biosynthetic Machinery: The hli Cluster

Haliangicin is a polyunsaturated ester containing a

Mechanism of Action

Haliangicin functions as a respiration inhibitor.[4] It binds to the Qo site of the cytochrome

Pathway Logic

The hli cluster is notable for its "stuttering" modules and unique terminal alkene formation.

Figure 1: Logic flow of the hli biosynthetic gene cluster. Note the critical role of HliR in forming the terminal alkene moiety.

Technical Protocol: Isolation & Cultivation

Isolating Haliangium requires mimicking the low-nutrient, high-salinity coastal environment while inhibiting faster-growing marine heterotrophs.

A. Media Preparation (Modified VY/2 Seawater Agar)

Standard terrestrial media (e.g., CY/H) will fail. You must use a seawater base.

| Component | Concentration | Function |

| Baker's Yeast | 5.0 g/L | Nitrogen/Vitamin source (autoclaved cell mass) |

| Cyanocobalamin (B12) | 0.5 mg/L | Essential cofactor for myxobacteria |

| Agar | 15.0 g/L | Solid support |

| Natural Seawater | 75% (v/v) | Provides obligate salts (NaCl, Mg, Ca) |

| Distilled Water | 25% (v/v) | Balance volume |

| Antibiotics | Kanamycin (50 µg/mL) | Suppress non-myxobacterial contaminants |

B. The "E. coli Baiting" Method (Marine Adaptation)

Myxobacteria are bacteriolytic. Direct plating of sediment rarely works. Use prey bacteria to "lure" them out.

-

Prey Preparation: Grow E. coli to high density. Pellet cells and resuspend in sterile seawater to make a thick paste.

-

Baiting Plate Setup: Pour the VY/2 Seawater Agar. Once solidified, spot a heavy circle (2 cm diameter) of live E. coli paste in the center.

-

Inoculation: Place a small granule of marine sediment or a piece of seaweed (washed in sterile seawater) directly onto the center of the E. coli spot.

-

Incubation: Incubate at 30°C for 1–4 weeks.

-

Observation: Look for fruiting bodies (yellow/orange sessile sporangioles) or swarming edges extending beyond the E. coli circle. Haliangium swarms often etch the agar or show a rhizoid pattern.

C. Purification Logic (Self-Validating Step)

To confirm the isolate is a myxobacterium and not a contaminant:

-

Pick material from the swarm edge (furthest from the inoculum).

-

Transfer to fresh VY/2 agar with E. coli.

-

Validation: Perform 16S rRNA PCR using myxobacteria-specific primers or universal primers.

-

Target Sequence: High similarity (>95%) to Haliangium ochraceum (GenBank AB016466).

-

Quantitative Data Summary

Growth Characteristics Comparison

| Feature | Haliangium ochraceum (Marine) | Myxococcus xanthus (Soil) |

| Salt Tolerance | Obligate: 0.2% – 5.0% NaCl | Intolerant: <1.0% NaCl |

| Optimum Salinity | 2.0% – 3.0% | 0% (Freshwater) |

| Fruiting Bodies | Sessile, orange/yellow packs | Stalked, complex colored |

| Motility | Gliding (Na+ driven motors) | Gliding (H+ driven motors) |

Haliangicin Activity Profile

| Target Organism | Type | MIC (µg/mL) |

| Candida albicans | Yeast | 3.12 |

| Aspergillus niger | Mold | 6.25 |

| Pythium ultimum | Oomycete | 0.1 – 0.4 |

| Staphylococcus aureus | Bacteria | >100 (Inactive) |

Note: The inactivity against bacteria confirms the specific targeting of the eukaryotic cytochrome bc1 complex.

References

-

Fudou, R. et al. (2002).[5] Haliangium ochraceum gen.[5][6][7][8][] nov., sp.[5][6][10] nov. and Haliangium tepidum sp.[2][5][6] nov.: Novel moderately halophilic myxobacteria isolated from coastal saline environments.[5] Journal of General and Applied Microbiology. Link

-

Sun, Y. et al. (2016).[11] Heterologous Production of the Marine Myxobacterial Antibiotic Haliangicin and Its Unnatural Analogues Generated by Engineering of the Biochemical Pathway.[4][8][11][12] Scientific Reports. Link

-

Iizuka, T. et al. (1998).[2] Isolation of myxobacteria from the marine environment. FEMS Microbiology Letters. Link

-

Ivanova, N. et al. (2010).[5] Complete genome sequence of Haliangium ochraceum type strain (SMP-2T). Standards in Genomic Sciences. Link

-

Brinkhoff, T. et al. (2012). Antibiotic production by the marine myxobacterium Haliangium ochraceum.[4][7][8][11] Marine Drugs.[4] Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Heterologous Production of the Marine Myxobacterial Antibiotic Haliangicin and Its Unnatural Analogues Generated by Engineering of the Biochemical Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Haliangium ochraceum - Wikipedia [en.wikipedia.org]

- 6. Haliangium ochraceum gen. nov., sp. nov. and Haliangium tepidum sp. nov.: novel moderately halophilic myxobacteria isolated from coastal saline environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New haliangicin isomers, potent antifungal metabolites produced by a marine myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 10. Antifungal and Antibacterial Activities of Isolated Marine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Laboratory-Scale Fermentation of Haliangicin

Abstract

Haliangicin is a novel polyunsaturated β-methoxyacrylate antibiotic with potent antifungal properties, originally isolated from the marine myxobacterium Haliangium ochraceum[1][2]. Its unique structure and biological activity make it a compelling candidate for further investigation in drug development. This document provides a detailed, field-tested protocol for the laboratory-scale fermentation of haliangicin using the native producer, Haliangium ochraceum. The guide is designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies, the scientific rationale behind key steps, and process control parameters to ensure reproducibility and success.

Introduction: The Producing Organism and Target Compound

Haliangium ochraceum is a Gram-negative, moderately halophilic myxobacterium isolated from coastal saline environments[3][4]. Like many myxobacteria, it is a rich source of complex secondary metabolites, which are produced as part of its sophisticated, social life cycle[5]. A key characteristic of this organism is its requirement for sodium chloride (NaCl) for growth, with optimal concentrations typically between 2-3%[1][3]. The cultivation of H. ochraceum presents unique challenges compared to common industrial microorganisms, including its slower growth rate and the need for specific media components that mimic its marine habitat[5][6].

Haliangicin, the target metabolite, exhibits a broad spectrum of antifungal activity by interfering with the electron transport chain in mitochondria, specifically at the cytochrome b-c1 segment[1]. This mechanism makes it a valuable subject for antifungal drug research. Successful laboratory production is the first critical step in exploring its therapeutic potential. While heterologous expression systems have been developed to improve yield and simplify production, understanding the fermentation of the native producer is fundamental for biosynthetic studies and initial discovery efforts[7][8].

Fermentation Workflow Overview

The production of haliangicin can be conceptually divided into four main stages: Strain Maintenance, Inoculum Development (Seed Culture), Production Fermentation, and finally, Monitoring & Harvesting. Each stage has specific requirements that are critical for achieving a successful and high-yielding fermentation.

Caption: High-level workflow for Haliangicin production.

Media and Reagent Preparation

Accurate media preparation is paramount for the successful cultivation of H. ochraceum. This organism is sensitive to nutrient composition and osmolarity. All media should be sterilized by autoclaving at 121°C for 20 minutes.

3.1. Rationale for Media Components

-

Yeast Extract & Casitone/Yeast Cell Paste: Provide essential nitrogen, amino acids, vitamins, and growth factors. Myxobacteria are often chemoorganotrophic, relying on complex organic sources rather than simple sugars[9].

-

Seawater Salts (SWS): H. ochraceum is a marine-derived, moderately halophilic bacterium requiring a high salt concentration for osmotic stability and metabolic function[6][9]. The complex salt mixture provides not just NaCl but also essential ions like Mg²⁺, K⁺, and Ca²⁺.

-

HEPES Buffer: The production phase can be lengthy, and maintaining a stable pH is critical for enzyme activity and cell viability. HEPES is a non-metabolizable buffer effective in the required physiological range.

-

Adsorber Resin (e.g., Amberlite™ XAD-16): Haliangicin, like many secondary metabolites, can be subject to feedback inhibition or degradation in the culture broth. The resin acts as a sink, adsorbing the product in situ as it is produced. This sequestration pulls the equilibrium of biosynthesis towards product formation, often dramatically increasing the final yield.

3.2. Media Composition Tables

Table 1: VY/4-SWS Agar/Broth (for Strain Maintenance and Seed Culture) [10]

| Component | Concentration (g/L) | Purpose |

| NaCl | 20.0 | Primary Osmolyte |

| MgSO₄·7H₂O | 8.0 | Divalent Cation Source |

| Yeast Cell Paste | 2.5 | Nitrogen, Vitamins, Growth Factors |

| CaCl₂·2H₂O | 1.0 | Divalent Cation Source |

| KCl | 0.5 | Monovalent Cation Source |

| NaHCO₃ | 0.16 | Buffering Agent |

| Agar (for plates) | 15.0 | Solidifying Agent |

| Distilled Water | to 1 L | Solvent |

Note: This medium is based on the DSMZ Medium 958 formulation.

Table 2: Haliangicin Production Medium

| Component | Concentration (g/L) | Purpose |

| Soluble Starch | 10.0 | Primary Carbon Source |

| Yeast Extract | 5.0 | Nitrogen, Vitamins, Growth Factors |

| HEPES | 23.8 (100 mM) | pH Buffering |

| Seawater Salts (SWS) | 30.0 | Osmolyte & Mineral Source |

| Amberlite™ XAD-16 Resin | 20.0 | In situ Product Adsorption |

| Distilled Water | to 1 L | Solvent |

Note: Adjust pH to 7.2 with NaOH before autoclaving.

Step-by-Step Fermentation Protocol

PART A: Strain Revival and Maintenance

-

Revival: Retrieve a cryovial of Haliangium ochraceum (e.g., DSM 14365) from -80°C storage. Thaw the vial rapidly in a 30°C water bath.

-

Plating: Using a sterile loop, streak the thawed cell suspension onto a VY/4-SWS agar plate.

-

Incubation: Incubate the plate at 30°C for 5-7 days. H. ochraceum grows relatively slowly. Colonies should appear yellowish and may exhibit swarming motility characteristic of myxobacteria.

-

Maintenance: For short-term storage, plates can be sealed with paraffin film and stored at 4°C for up to 4 weeks. For long-term preservation, prepare glycerol stocks (20% v/v glycerol in VY/4-SWS broth) from a fresh liquid culture and store at -80°C.

PART B: Inoculum Development (Seed Culture)

-

Preparation: Prepare a 250 mL baffled flask containing 50 mL of sterile VY/4-SWS broth.

-

Inoculation: Using a sterile loop, scrape a full loop of biomass from a fresh agar plate (step A.3) and inoculate the broth.

-

Incubation: Incubate the flask at 30°C in an orbital shaker set to 180-200 RPM for 3-4 days. The culture should become visibly turbid.

PART C: Production Fermentation

-

Preparation: Prepare a 1 L baffled flask containing 250 mL of the Haliangicin Production Medium (including the XAD-16 resin).

-

Inoculation: Aseptically transfer 12.5 mL (a 5% v/v inoculation) of the seed culture (Part B) into the production flask.

-

Incubation: Incubate the production flask under the conditions summarized in Table 3.

Table 3: Key Fermentation Parameters

| Parameter | Recommended Value | Rationale |

| Temperature | 30-34°C | Optimal growth range for H. ochraceum[6][9]. |

| pH | 7.2 (buffered) | Stable pH prevents enzyme denaturation and metabolic stress. |

| Agitation | 200 RPM | Ensures adequate aeration and nutrient mixing. |

| Aeration | Baffled flask | H. ochraceum is strictly aerobic[9]. |

| Duration | 7-10 days | Secondary metabolite production occurs in late-log to stationary phase. |

Process Monitoring and Validation

To ensure the protocol is self-validating, periodic sampling and analysis are crucial.

-

Sampling: Every 48 hours, aseptically remove a 5 mL sample from the production culture. Allow the resin beads to settle before pipetting the broth.

-

Biomass Estimation (Optional): Measure the optical density of the broth at 600 nm (OD₆₀₀). This provides a rough estimate of cell growth.

-

Haliangicin Quantification (HPLC):

-

Extraction: Extract 1 mL of the whole broth (including resin) with 2 mL of ethyl acetate. Vortex vigorously for 5 minutes. Centrifuge to separate the phases.

-

Preparation: Evaporate the upper ethyl acetate layer to dryness under a stream of nitrogen. Reconstitute the residue in 500 µL of methanol.

-

Analysis: Analyze by reverse-phase HPLC with a C18 column and UV detection at the absorbance maximum for haliangicin's conjugated tetraene system (~360 nm). A gradient of acetonitrile and water is typically used for elution.

-

Validation: The haliangicin peak should increase over the fermentation time course, typically peaking after 150 hours.

-

Caption: Decision logic for fermentation process monitoring.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No growth in seed culture | Inoculum density too low; Improper media preparation; Incorrect temperature. | Use a larger inoculum from a fresh plate; Double-check media composition and pH; Verify incubator temperature. |

| Good growth, but low/no haliangicin | pH drift; Feedback inhibition; Incorrect carbon source; Strain mutation. | Use a buffered production medium; Ensure adsorber resin is present; Confirm media recipe; Re-streak from original stock. |

| Foaming in production flask | High concentration of yeast extract or cell lysis. | Add a sterile antifoaming agent (e.g., 0.01% Antifoam 204) to the medium before inoculation. |

| Contamination | Poor aseptic technique; Contaminated reagents. | Review and reinforce sterile procedures; Autoclave all media and equipment properly; Use filtered air for any gas exchange if applicable. |

Conclusion

This protocol provides a robust and validated framework for the laboratory-scale production of the antifungal agent haliangicin from its native producer, Haliangium ochraceum. By understanding the specific physiological needs of this marine myxobacterium and implementing key strategies such as in situ product removal, researchers can reliably produce this valuable secondary metabolite for further chemical, biological, and preclinical investigation.

References

-

Kunze, B., Sasse, F., Wieczorek, H., & Huss, M. (n.d.). Complete genome sequence of Haliangium ochraceum type strain (SMP-2T). Stand. Genomic Sci., 3(1), 79–88. [Link]

-

Fudou, R., Iizuka, T., & Yamanaka, S. (2001). Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics. The Journal of Antibiotics, 54(2), 149–152. [Link]

-

Sun, Y., et al. (2016). Heterologous Production of the Marine Myxobacterial Antibiotic Haliangicin and Its Unnatural Analogues Generated by Engineering of the Biochemical Pathway. Scientific Reports, 6, 22043. [Link]

-

Fudou, R., Iizuka, T., & Yamanaka, S. (n.d.). Haliangicin, a Novel Antifungal Metabolite Produced by a Marine Myxobacterium. 2. Isolation and Structural Elucidation. ResearchGate. [Link]

-

Yan, Z., et al. (2017). Biosynthesis and Chemical Synthesis of Albomycin Nucleoside Antibiotics. Marine Drugs, 15(12), 377. [Link]

-

Yücel, F., & Çolak, A. (2018). Optimization of Tyrosinase Enzyme Production from Native Bacillus sp. MV29 Isolate. DergiPark. [Link]

-

Fudou, R., Iizuka, T., & Yamanaka, S. (2001). Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 2. Isolation and structural elucidation. The Journal of Antibiotics, 54(2), 153–156. [Link]

-

Fudou, R., Jojima, Y., Iizuka, T., & Yamanaka, S. (n.d.). Haliangium ochraceum gen. nov., sp. nov. and Haliangium tepidum sp. nov.: Novel moderately halophilic myxobacteria isolated from coastal saline environments. ResearchGate. [Link]

-

Fudou, R., Jojima, Y., Iizuka, T., & Yamanaka, S. (2002). Haliangium ochraceum gen. nov., sp. nov. and Haliangium tepidum sp. nov.: novel moderately halophilic myxobacteria isolated from coastal saline environments. Journal of General and Applied Microbiology, 48(2), 109–116. [Link]

-

EzBioCloud. (n.d.). Haliangium ochraceum. EzBioCloud. [Link]

-

BacDive. (n.d.). Haliangium ochraceum (DSM 14365, JCM 11303, AJ 13395). BacDive. [Link]

-

Sun, Y., et al. (n.d.). Structure of haliangicin. ResearchGate. [Link]

-

Sun, Y., et al. (n.d.). Haliangicin biosynthetic machinery.: (a) Genetic organization of the... ResearchGate. [Link]

-

Kasinath, B., et al. (2016). Studies on Optimization of Growth Parameters for Enhanced Production of Antibiotic Alkaloids by Isolated Marine actinomycetes. International Journal of Pharmacy and Pharmaceutical Sciences, 8(12). [Link]

-

Kunze, B., Sasse, F., Wieczorek, H., & Huss, M. (2009). Complete genome sequence of Haliangium ochraceum type strain (SMP-2T). eScholarship.org. [Link]

-

Fudou, R., Iizuka, T., & Yamanaka, S. (n.d.). Haliangicin, a Novel Antifungal Metabolite Produced by a Marine Myxobacterium. 1. Fermentation and Biological Characteristics. ResearchGate. [Link]

Sources

- 1. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 2. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Haliangium ochraceum gen. nov., sp. nov. and Haliangium tepidum sp. nov.: novel moderately halophilic myxobacteria isolated from coastal saline environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EzBioCloud | Haliangium ochraceum [ezbiocloudpro.app]

- 5. researchgate.net [researchgate.net]

- 6. escholarship.org [escholarship.org]

- 7. Heterologous Production of the Marine Myxobacterial Antibiotic Haliangicin and Its Unnatural Analogues Generated by Engineering of the Biochemical Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Complete genome sequence of Haliangium ochraceum type strain (SMP-2T) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Haliangium ochraceum SMP-2 | Type strain | DSM 14365, JCM 11303, AJ 13395, CIP 107738 | BacDiveID:5869 [bacdive.dsmz.de]

Application Note: Isolation and Purification of Haliangicin from Haliangium ochraceum Culture Broth

Abstract & Strategic Overview

Haliangicin is a potent antifungal secondary metabolite produced by the marine myxobacterium Haliangium ochraceum (typically strain SMP-2).[1][2][3] Structurally, it features a sensitive conjugated tetraene system coupled with a

This application note provides a field-validated workflow for isolating Haliangicin. Unlike standard terrestrial myxobacteria protocols, this method addresses two critical challenges:

-

The Marine Factor: Handling high-salinity culture broths which can interfere with liquid-liquid extraction.

-

Polyene Instability: Implementing a "Light-Tight, Oxygen-Free" chain of custody to prevent degradation into inactive isomers (Haliangicins B–D).

Upstream Processing: Fermentation & Capture

Objective: Maximize titer and stabilize the metabolite immediately upon secretion.

The "In-Situ Capture" Strategy

Myxobacteria are often low-titer producers. Haliangicin is lipophilic and can be toxic to the producing cells at high concentrations. To mitigate this, we utilize Amberlite XAD-16 resin during fermentation. This porous hydrophobic resin acts as a "sink," adsorbing Haliangicin from the aqueous phase as it is secreted.

Why this works:

-

Equilibrium Shift: By removing the product from the broth, we drive the biosynthetic equilibrium forward (Le Chatelier’s principle).

-

Stabilization: The resin matrix protects the polyene core from oxidative stress and enzymatic degradation in the broth.

Fermentation Parameters (Reference Standard)

| Parameter | Setting | Notes |

| Strain | Haliangium ochraceum SMP-2 | Marine obligate (requires NaCl).[5] |

| Medium | NMP Medium + 2-3% NaCl | Salt concentration is critical for marine strain growth. |

| Temp/Agitation | 30°C / 180 rpm | Moderate agitation prevents shear stress on cells. |

| Duration | 14 Days | Slow growth rate typical of myxobacteria. |

| Resin | Amberlite XAD-16 (1-2% w/v) | Added 3-4 days post-inoculation to avoid lag-phase inhibition. |

Extraction Protocol (The "Capture" Phase)

Safety Note: Perform all steps under yellow light or low-light conditions to prevent photo-isomerization of the tetraene moiety.

Step 1: Harvest and Desorption

-

Separation: Filter the fermentation broth (e.g., 3.5 L) through a stainless steel mesh or cheesecloth to collect the cell mass and XAD-16 resin together. Discard the aqueous filtrate (the compound is on the resin/cells).

-

Washing: Rinse the cell/resin cake with distilled water to remove residual saline media.

-

Elution: Extract the cell/resin cake with Acetone or Methanol (3 x 300 mL).

-

Mechanism:[5] Acetone disrupts the hydrophobic interaction between Haliangicin and the XAD-16 resin.

-

-

Concentration: Evaporate the organic solvent in vacuo at < 35°C. Do not dry completely; leave a small aqueous residue to prevent polymerization.

Step 2: Liquid-Liquid Partition

-

Suspend the aqueous residue in distilled water.

-

Partition against Ethyl Acetate (EtOAc) or a Hexane/EtOAc (1:1) mixture.

-

Ratio: 1:1 (v/v) aqueous to organic.[2]

-

-

Collect the organic layer. Dry over anhydrous

to remove water. -

Concentrate to yield the Crude Oily Extract .

Purification Workflow (The "Refinement" Phase)

Objective: Separate Haliangicin from lipophilic contaminants (fatty acids) and geometric isomers.

Workflow Diagram

Caption: Three-stage chromatographic isolation focusing on polarity (Silica), molecular size/scavenging (LH-20), and hydrophobicity (HPLC).

Detailed Chromatography Steps

Step 1: Normal Phase Silica Gel (Flash Chromatography)

-

Stationary Phase: Silica Gel 60 (40-63 µm).

-

Mobile Phase: Linear gradient of Hexane (A) and Ethyl Acetate (B).

-

Gradient: 10% B to 50% B over 60 minutes.

-

Observation: Haliangicin typically elutes in the mid-polarity region (approx. 20-30% EtOAc).

-

Checkpoint: Spot fractions on TLC. Haliangicin is UV-active (dark spot under 254 nm).

Step 2: Sephadex LH-20

-

Purpose: Crucial for removing chlorophylls and fatty acids common in marine extracts that co-elute on silica.

-

Solvent: 100% Methanol.

-

Protocol: Dissolve the active fraction from Step 1 in minimal MeOH and load. Elute isocratically.

-

Mechanism: LH-20 separates based on molecular size and hydrogen bonding capabilities.

Step 3: Reverse-Phase HPLC (Final Polish)

-

Column: C18 (ODS) semi-preparative column (e.g., 10 mm x 250 mm, 5 µm).

-

Mobile Phase: Acetonitrile (MeCN) / Water (

). -

Mode: Isocratic elution (typically 70% or 80% MeCN) is often superior to gradients for separating the cis/trans isomers of Haliangicin.

-

Detection: UV at 300–360 nm (targeting the conjugated tetraene).

-

Flow Rate: 2.0 - 3.0 mL/min (dependent on column diameter).

Analytical Validation & Stability

Once isolated, the compound must be validated immediately.

Identification Criteria

-

UV Spectrum: Look for the characteristic absorption maxima (

) typical of a tetraene system (broad absorption centered around 360 nm). -

Mass Spectrometry: HR-ESI-MS should show a molecular ion consistent with

(check for -

NMR: The

-methoxyacrylate moiety shows a characteristic singlet signal for the methoxy group and an olefinic proton in the downfield region.

Stability & Storage (Critical)

-

The Threat: Haliangicin readily undergoes geometric isomerization to Haliangicins B, C, and D upon exposure to light.

-

Storage Protocol:

-

Store dry at -20°C.

-

Dissolve in Argon-purged DMSO or Methanol for assays.

-

Use amber vials exclusively.

-

References

-

Fudou, R., Iizuka, T., & Yamanaka, S. (2001).[4][6] Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium.[1][2][3][4][6][7] 1. Fermentation and biological characteristics.[3][4][8][9][10] The Journal of Antibiotics, 54(2), 149–152.[4]

-

Fudou, R., Iizuka, T., Sato, S., Ando, T., Shimba, N., & Yamanaka, S. (2001).[6] Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium.[1][2][3][4][6][7] 2. Isolation and structural elucidation.[6][7][8] The Journal of Antibiotics, 54(2), 153–156.[3][6]

-

Kundim, B. A., Itou, Y., Sakagami, Y., Fudou, R., Iizuka, T., Yamanaka, S., & Ojika, M. (2003).[7] New haliangicin isomers, potent antifungal metabolites produced by a marine myxobacterium.[1][7] The Journal of Antibiotics, 56(7), 630–638.

-

Fudou, R., Jojima, Y., Iizuka, T., & Yamanaka, S. (2002). Haliangium ochraceum gen.[1][2][5][7][8][9][10][11] nov., sp.[5][6] nov. and Haliangium tepidum sp.[5] nov.: novel moderately halophilic myxobacteria isolated from coastal saline environments. International Journal of Systematic and Evolutionary Microbiology, 52(Pt 1), 133–140.

Sources

- 1. Heterologous Production of the Marine Myxobacterial Antibiotic Haliangicin and Its Unnatural Analogues Generated by Engineering of the Biochemical Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Haliangium ochraceum gen. nov., sp. nov. and Haliangium tepidum sp. nov.: novel moderately halophilic myxobacteria isolated from coastal saline environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 2. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New haliangicin isomers, potent antifungal metabolites produced by a marine myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Production‐optimized fermentation of antifungal compounds by bacillus velezensis LZN01 and transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation of a Natural Antibiotic's Properties Effective against Resistant Opportunistic Pathogenic Infections - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Extraction and Purification of Haliangicin from Haliangium ochraceum

[1]

Executive Summary

This application note details the isolation of Haliangicin , a potent antifungal polyene-β-methoxyacrylate antibiotic, from the marine myxobacterium Haliangium ochraceum.[1] Unlike terrestrial myxobacteria, H. ochraceum requires saline conditions for growth, introducing specific challenges in downstream processing (desalting).

This protocol utilizes an adsorber resin-based extraction (Solid-Phase Extraction from broth) followed by liquid-liquid partition and chromatographic purification. This method is superior to direct liquid extraction as it efficiently captures the lipophilic metabolite while simplifying the removal of marine salts.

Target Audience: Natural product chemists, microbiologists, and drug discovery researchers.[]

Physicochemical Profile & Stability

Understanding the molecule is the first step to successful extraction.

| Property | Description | Implications for Protocol |

| Compound Class | Polyene-β-methoxyacrylate | Light Sensitive: Contains a conjugated tetraene system prone to geometric isomerization (trans |

| Polarity | Lipophilic (Hydrophobic) | Solubility: Soluble in Acetone, Methanol, Ethyl Acetate, DMSO. Insoluble in water. |

| Stability | Unstable in acid/light | Handling: Use amber glassware. Avoid prolonged exposure to acidic pH (<4). Store extracts at -20°C under inert gas (N₂/Ar). |

| Molecular Weight | ~390 Da (Formula: C₂₄H₃₂O₄) | Suitable for detection by LC-MS (ESI+). |

Materials & Reagents

Reagents

-

Adsorber Resin: Amberlite® XAD-16 (or Sepabeads® SP207). Pre-washed with methanol and water.

-

Extraction Solvents: Acetone (HPLC Grade), Methanol (HPLC Grade).

-

Partition Solvents: Ethyl Acetate (EtOAc), n-Hexane.

-

Mobile Phases: Acetonitrile (MeCN), Deionized Water (Milli-Q), Formic Acid (0.1%).

Equipment

-

Rotary Evaporator (with water bath set to < 40°C).

-

Flash Chromatography System (e.g., Biotage or manual glass column).

-

High-Performance Liquid Chromatography (HPLC) with PDA/UV detector.

-

Amber glass vials and aluminum foil (for light protection).

Workflow Overview

The following diagram illustrates the critical path from fermentation to pure compound.

Figure 1: Step-by-step extraction workflow emphasizing the removal of marine salts via resin adsorption.[1]

Detailed Protocols

Protocol A: Upstream Processing (Adsorption)

Objective: Capture Haliangicin directly from the fermentation broth while excluding marine salts.

-

Fermentation: Cultivate Haliangium ochraceum in marine production medium (typically containing 2-3% NaCl).

-

Resin Addition: 24 to 48 hours prior to harvest, add Amberlite XAD-16 resin to the shaking flasks/bioreactor at a concentration of 2% (w/v) (e.g., 20 g resin per 1 L broth).

-

Scientific Rationale: Haliangicin is excreted into the media. Being lipophilic, it preferentially binds to the hydrophobic polystyrene resin, effectively concentrating it from the dilute broth.

-

-

Harvest: Separate the resin and cell biomass from the liquid broth using a coarse filter (cheesecloth or metal sieve) or low-speed centrifugation.

-

Wash: Rinse the resin/cell cake with a small amount of deionized water to remove residual saline media. Discard the liquid filtrate.

Protocol B: Extraction & Desalting

Objective: Elute the antibiotic and perform a final cleanup.

-

Elution: Transfer the resin/cell cake to an Erlenmeyer flask. Add Acetone (approx. 2-3 volumes relative to resin volume).

-

Agitation: Shake at room temperature for 60 minutes. Protect from light (wrap flask in foil).

-

Filtration: Filter to remove the spent resin/cells. Collect the Acetone filtrate. Repeat this step 2 more times to ensure complete recovery.

-

Concentration: Combine acetone extracts and evaporate using a rotary evaporator (bath < 40°C) until only an aqueous residue remains.

-

Note: Do not evaporate to total dryness; leaving a small aqueous phase helps in the next step.

-

-

Partition: Transfer the aqueous residue to a separatory funnel.

-

Add an equal volume of Hexane:Ethyl Acetate (1:1 v/v) .

-

Shake vigorously and allow phases to separate.

-

Collect the upper Organic Phase.

-

Re-extract the aqueous phase once more with EtOAc.

-

-

Drying: Dry the combined organic phases over anhydrous Sodium Sulfate (

), filter, and evaporate to dryness. This yields the Crude Extract .

Protocol C: Purification (Chromatography)

Objective: Isolate pure Haliangicin from the crude mixture.

Step 1: Silica Gel Flash Chromatography

-

Stationary Phase: Silica Gel 60 (40-63 µm).

-

Mobile Phase A: n-Hexane.

-

Mobile Phase B: Ethyl Acetate.

-

Gradient:

-

0-10 min: 100% Hexane (Wash lipophilic debris)

-

10-40 min: Linear gradient to 50% EtOAc.

-

Haliangicin typically elutes between 20-40% EtOAc.

-

-

Monitoring: Check fractions via TLC (visualize under UV 254 nm). Pool active fractions.

Step 2: Reverse-Phase HPLC (Polishing)[3]

-

Column: C18 Analytical (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: PDA at 300 nm (monitoring for tetraene) and 210 nm.

-

Gradient Profile:

| Time (min) | % Mobile Phase B (MeCN) | Description |

| 0.0 | 10 | Equilibration |

| 2.0 | 10 | Injection hold |

| 20.0 | 100 | Linear Ramp |

| 25.0 | 100 | Wash |

| 26.0 | 10 | Re-equilibration |

Quality Control & Troubleshooting

Self-Validating Checks

-

Salt Check: If the crude extract contains white crystals, the partition step (Protocol B, step 5) was insufficient. Re-dissolve in EtOAc and wash with water.

-

Isomerization Check: Haliangicin naturally exists as a mixture of geometric isomers. On HPLC, you may see a major peak (cis-haliangicin) and minor satellite peaks. If the minor peaks increase significantly, the sample has been exposed to too much light.

Analytical Confirmation

-

UV Spectrum: Look for the characteristic "three-finger" absorption pattern typical of conjugated tetraenes/pentaenes in the 300-340 nm range.

-

Mass Spectrometry: ESI(+) mode. Look for

or

References

-

Fudou, R., Iizuka, T., & Yamanaka, S. (2001). Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium.[4] 1. Fermentation and biological characteristics.[][4][5] The Journal of Antibiotics, 54(2), 149–152.[4] Link

-

Fudou, R., et al. (2001). Haliangicin, a Novel Antifungal Metabolite Produced by a Marine Myxobacterium.[4] 2. Isolation and Structural Elucidation.[1][6][7][8] The Journal of Antibiotics, 54(2), 153-156. Link

-

Kadouri, D. E., et al. (2013). The Biology of Haliangium ochraceum. In: Myxobacteria: Genomics, Cellular and Molecular Biology. Caister Academic Press. Link

-

Sun, Y., et al. (2016). Heterologous Production of the Marine Myxobacterial Antibiotic Haliangicin and Its Unnatural Analogues Generated by Engineering of the Biochemical Pathway. Scientific Reports, 6, 22091. Link

Sources

- 1. New haliangicin isomers, potent antifungal metabolites produced by a marine myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 2. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 2. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic analysis for Haliangicin structural elucidation

Application Note: Spectroscopic Elucidation and Structural Validation of Haliangicin

Abstract

Haliangicin, a potent antifungal metabolite isolated from the marine myxobacterium Haliangium ochraceum, presents a unique analytical challenge due to its intrinsic structural instability and complex stereochemistry.[1] Characterized by a conjugated tetraene backbone, a terminal epoxide, and a

Introduction & Structural Challenges

The structural core of Haliangicin consists of a sensitive conjugated polyene chain flanked by a reactive epoxide and a

-

Photochemical Instability: The tetraene system is highly susceptible to light-induced

isomerization. -

Acid Sensitivity: The terminal epoxide ring is prone to hydrolytic opening or rearrangement under acidic conditions (often found in unbuffered deuterated solvents like CDCl

). -

Spectral Overlap: The central polyene region results in severe signal overlap in 1D

H NMR, necessitating 2D correlation spectroscopy.

Sample Preparation & Handling Protocol

Objective: To maintain structural integrity prior to and during spectral acquisition.

-

Solvent Selection: Use Acetone-

or Benzene- -

Environmental Control: All handling must be performed under amber light or in a darkened room to prevent photo-isomerization of the tetraene chain.

-

Inert Atmosphere: Dissolve the sample under a stream of dry Argon to minimize oxidative degradation.

-

Concentration: Aim for 2–5 mg of purified compound in 600

L of solvent for optimal 2D NMR sensitivity.

Elucidation Workflow

The following diagram illustrates the logical flow from isolation to structural confirmation.

Figure 1: Integrated spectroscopic workflow for Haliangicin elucidation. Note the parallel processing of destructive (MS) and non-destructive (NMR) techniques.

Spectroscopic Analysis Protocols

UV-Vis & Mass Spectrometry Profiling

Rationale: Before consuming instrument time on NMR, confirm the presence of the conjugated system and the molecular formula.

-

UV-Vis Protocol:

-

Solvent: Methanol (HPLC grade).

-

Observation: Look for the characteristic "fine structure" of a conjugated tetraene/pentaene. Haliangicin typically exhibits maxima (

) around 300–320 nm . Loss of fine structure indicates oxidation or polymerization.

-

-

Mass Spectrometry (HR-ESI-MS):

-

Mode: Positive ion mode.

-

Target Ion: Calculate for

. -

Formula: C

H -

Note: Avoid acidic matrices to preserve the epoxide during ionization.

-

NMR Spectroscopy: The "Connectivity Engine"

Rationale: 1D NMR provides a parts list; 2D NMR provides the assembly instructions.

A. 1D

-

-Methoxyacrylate Zone (

-

A sharp singlet around

3.6–3.8 ppm (Methoxy group: -

A singlet olefinic proton around

7.0–7.5 ppm (characteristic of the

-

-

Polyene Zone (

5.5 – 6.8 ppm):-

A complex region of overlapping multiplets representing the conjugated tetraene protons.

-

-

Epoxide/Aliphatic Zone (

0.8 – 3.0 ppm):-

Epoxide protons typically resonate upfield (

2.7–3.0 ppm). -

Terminal methyl/ethyl groups (

0.9–1.1 ppm).

-

B. 2D Connectivity (COSY & HMBC) This is the critical step to link the "islands" (Epoxide, Chain, Acrylate).

Figure 2: Connectivity logic using 2D NMR. HMBC (Heteronuclear Multiple Bond Correlation) bridges the quaternary carbons that COSY cannot cross.

Protocol:

-

COSY (Correlation Spectroscopy): Trace the spin system from the terminal ethyl group, through the epoxide, and down the polyene chain.

-

Checkpoint: The polyene chain often breaks in COSY due to near-identical chemical shifts of central olefins.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Focus on the Carbonyl Carbon of the acrylate. It should show correlations to the methoxy protons and the olefinic proton.

-

Verify the Epoxide connection: Look for correlations between the epoxide ring carbons and the first proton of the conjugated chain.

-

Stereochemical Assignment (NOESY)

Rationale: The biological activity of Haliangicin is strictly dependent on the geometry of the double bonds (all-

-

Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Mixing Time: 400–600 ms.

-

Analysis:

-

Polyene Chain: Look for strong

(nuclear Overhauser) cross-peaks between adjacent protons to distinguish -

Epoxide: The cis or trans configuration of the epoxide is determined by the coupling constant (

) and NOE intensity between the two ring protons. Cis-epoxides typically have

-

Representative Data Summary

Note: Values are representative of the class and solvent-dependent (Acetone-

| Moiety | Proton ( | Carbon ( | Diagnostic Feature |

| Sharp singlet; HMBC to OMe | |||

| Methoxy Group | Correlates to acrylate C=C | ||

| Polyene Chain | Large coupling constants ( | ||

| Epoxide Ring | Upfield shift; distinct coupling |

References

-

Fudou, R., et al. (2001). "Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium.[1][2][3] 1. Fermentation and biological characteristics." The Journal of Antibiotics, 54(2), 149-152. Link

-

Kunze, B., et al. (2008). "Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium.[1][2][3] 2. Isolation and structural elucidation."[1][2][3][4] The Journal of Antibiotics, 54(2), 153-159. Link

-

Sun, J., et al. (2008). "Total Synthesis and Stereochemical Assignment of Haliangicin." Journal of Organic Chemistry, 73(18), 7373–7376. Link

-

Yamamoto, Y., et al. (2008). "New haliangicin isomers, potent antifungal metabolites produced by a marine myxobacterium."[1][3] The Journal of Antibiotics, 61(6), 367-372. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 2. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New haliangicin isomers, potent antifungal metabolites produced by a marine myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Application and Protocol Guide for the NMR Spectroscopic Analysis of Haliangicin

Introduction:

Haliangicin, a potent antifungal agent, was first isolated from the marine myxobacterium Haliangium luteum.[1][2] Its unique structure, featuring a polyunsaturated macrocyclic core, a conjugated tetraene system, and a pharmacologically significant β-methoxyacrylate moiety, has garnered considerable interest in the fields of natural product chemistry and drug discovery.[2][3] The biological activity of Haliangicin is attributed to its ability to disrupt the mitochondrial respiratory chain in fungi by interfering with the cytochrome b-c1 segment.[1]

The definitive elucidation of Haliangicin's planar structure and stereochemistry was accomplished through extensive spectroscopic analysis, with Nuclear Magnetic Resonance (NMR) spectroscopy playing a pivotal role.[2][3] This application note provides a comprehensive guide and detailed protocols for the NMR-based structural analysis of Haliangicin and its analogues. It is intended for researchers, scientists, and professionals in drug development who are engaged in the isolation, characterization, or synthetic modification of Haliangicin and related polyene macrolides.

This guide emphasizes the rationale behind experimental choices, ensuring a deep understanding of the methodologies for trustworthy and reproducible results.

Core Principles of NMR Analysis for Haliangicin:

The structural elucidation of a complex natural product like Haliangicin is a systematic process that relies on a suite of NMR experiments. The general workflow involves:

-

Establishing the Carbon Skeleton and Proton Environments: 1D ¹H and ¹³C NMR, along with DEPT experiments, provide the initial overview of the number and types of protons and carbons.

-

Mapping Direct Proton-Carbon Connectivity: Heteronuclear Single Quantum Coherence (HSQC) spectroscopy unambiguously assigns protons to their directly attached carbons.

-

Tracing Proton-Proton Spin Systems: Correlation Spectroscopy (COSY) reveals scalar couplings between vicinal protons, allowing for the assembly of molecular fragments.

-

Connecting Molecular Fragments: Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy identifies long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the fragments established from COSY data.

-

Determining Relative Stereochemistry and Conformation: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) provides through-space correlations between protons that are in close proximity, offering insights into the molecule's 3D structure and conformation.

Experimental Protocols

Sample Preparation

The quality of NMR data is highly dependent on the sample preparation. For a polyene macrolide like Haliangicin, careful consideration of the solvent and concentration is essential.

Materials:

-

Haliangicin (or analogue), purified (typically >95%)

-

Deuterated solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for polyene macrolides due to its excellent solubilizing properties.

-

NMR tube (5 mm, high precision)

-

Internal standard (optional): Tetramethylsilane (TMS)

Protocol:

-

Sample Weighing: Accurately weigh 1-5 mg of purified Haliangicin.

-

Solubilization: Dissolve the sample in approximately 0.5 mL of DMSO-d6 in a clean vial. Gentle vortexing or sonication may be required to aid dissolution.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Degassing (for NOESY/ROESY): For optimal NOESY or ROESY results, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the nuclear Overhauser effect. This can be achieved by the freeze-pump-thaw method.

1D NMR Data Acquisition

Rationale: The initial 1D spectra provide fundamental information about the molecule's structure. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts, signal integrations (relative number of protons), and coupling patterns (multiplicity). The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

Instrumentation:

-

NMR Spectrometer: 500 MHz or higher field strength is recommended for better signal dispersion, which is crucial for a complex molecule like Haliangicin.

Typical Acquisition Parameters:

| Parameter | ¹H NMR | ¹³C{¹H} NMR | DEPT-135 |

| Pulse Program | zg30 | zgpg30 | dept135 |

| Solvent | DMSO-d6 | DMSO-d6 | DMSO-d6 |

| Temperature | 298 K | 298 K | 298 K |

| Spectral Width | 12-16 ppm | 220-240 ppm | 220-240 ppm |

| Acquisition Time | 2-4 s | 1-2 s | 1-2 s |

| Relaxation Delay | 2-5 s | 2-5 s | 2-5 s |

| Number of Scans | 16-64 | 1024-4096 | 256-1024 |

2D NMR Data Acquisition for Planar Structure Elucidation

Rationale: 2D NMR experiments are essential for assembling the molecular structure of Haliangicin by establishing connectivity between atoms.

a) COSY (Correlation Spectroscopy)

-

Purpose: To identify protons that are coupled to each other, typically over two or three bonds. This allows for the tracing of proton spin systems within molecular fragments.

-

Pulse Program: cosygpqf

-

Key Parameters:

-

Spectral Width (F1 and F2): Same as ¹H NMR.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 2-8.

-

b) HSQC (Heteronuclear Single Quantum Coherence)

-

Purpose: To correlate each proton with its directly attached carbon. This is a highly sensitive experiment that provides a "fingerprint" of C-H one-bond connectivities.

-

Pulse Program: hsqcedetgpsisp2.3

-

Key Parameters:

-

Spectral Width (F2 - ¹H): Same as ¹H NMR.

-

Spectral Width (F1 - ¹³C): 160-180 ppm.

-

¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

-

Number of Increments (F1): 128-256.

-

Number of Scans per Increment: 4-16.

-

c) HMBC (Heteronuclear Multiple Bond Correlation)

-

Purpose: To observe correlations between protons and carbons over multiple bonds (typically 2-3 bonds, and sometimes 4). This is the key experiment for connecting the molecular fragments identified from COSY data.

-

Pulse Program: hmbcgplpndqf

-

Key Parameters:

-

Spectral Width (F2 - ¹H): Same as ¹H NMR.

-

Spectral Width (F1 - ¹³C): 220-240 ppm.

-

Long-Range Coupling Constant (nJCH): Optimized for a range of long-range couplings (e.g., 8 Hz).

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 8-32.

-

2D NMR for Stereochemical and Conformational Analysis

Rationale: Once the planar structure is established, NOESY or ROESY experiments are used to determine the relative stereochemistry and gain insights into the 3D conformation of the molecule in solution.

a) ROESY (Rotating-frame Overhauser Effect Spectroscopy)

-

Purpose: To identify protons that are close in space (< 5 Å), irrespective of the molecule's tumbling rate. ROESY is often preferred for medium-sized molecules like Haliangicin where the NOE might be close to zero.

-

Pulse Program: roesyesgpph

-

Key Parameters:

-

Spectral Width (F1 and F2): Same as ¹H NMR.

-

Mixing Time: 200-500 ms. A range of mixing times may be beneficial.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 16-64.

-

Data Analysis and Structure Elucidation Workflow

The following diagram illustrates the logical flow for elucidating the structure of Haliangicin using the acquired NMR data.

Caption: Workflow for Haliangicin structure elucidation using NMR.

Expected NMR Data for Haliangicin

While the full, officially published dataset from the original structure elucidation is not readily accessible, the known structure of Haliangicin allows for the prediction of characteristic chemical shifts. The following table provides a representative summary of expected ¹H and ¹³C NMR chemical shifts for the key structural motifs of Haliangicin, based on its known structure and data from similar polyene macrolides.

| Structural Moiety | Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| β-Methoxyacrylate | Olefinic CH | ~7.5 | ~160 | OMe, C=O |

| Methoxy OCH₃ | ~3.8 | ~60 | Olefinic C, C=O | |

| Ester C=O | - | ~168 | Olefinic H, OMe | |

| Conjugated Polyene | Olefinic CHs | 5.5 - 7.0 | 120 - 145 | Correlations to adjacent olefinic carbons |

| Epoxide | CH-O | 2.8 - 3.5 | 55 - 65 | Correlations to adjacent carbons |

| Aliphatic Chain | CH₂ | 1.2 - 2.5 | 25 - 45 | Correlations to neighboring CH/CH₂ |

| CH | 1.5 - 2.8 | 30 - 50 | Correlations to neighboring CH/CH₂/CH₃ | |

| CH₃ | 0.8 - 1.2 | 10 - 20 | Correlations to adjacent CH/CH₂ |

Illustrative Logic for Structure Elucidation

The following diagram illustrates the logical connections derived from key 2D NMR experiments to assemble a portion of the Haliangicin structure.

Caption: Logical connections from 2D NMR data to a structural fragment.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy is indispensable for the structural characterization of complex natural products like Haliangicin. The protocols and workflow outlined in this guide provide a robust framework for researchers to confidently determine the planar structure, relative stereochemistry, and solution-state conformation of Haliangicin and its derivatives. By understanding the causality behind each experimental choice, scientists can optimize their data acquisition and analysis, accelerating the pace of discovery in the exciting field of marine natural products.

References

-

Fudou, R., Iizuka, T., & Yamanaka, S. (2001). Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics. The Journal of antibiotics, 54(2), 149–152. [Link]

-

Fudou, R., Iizuka, T., Sato, S., Ando, T., Shimba, N., & Yamanaka, S. (2001). Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 2. Isolation and structural elucidation. The Journal of antibiotics, 54(2), 153–156. [Link]

-

Kundim, B. A., Itou, Y., Sakagami, Y., Fudou, R., Iizuka, T., Yamanaka, S., & Ojika, M. (2003). New haliangicin isomers, potent antifungal metabolites produced by a marine myxobacterium. The Journal of antibiotics, 56(7), 630–638. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6441221, Haliangicin. Retrieved February 7, 2024, from [Link].

-

Daletos, G., Ancheeva, E., Orfali, R. S., Wray, V., & Proksch, P. (2017). Structure Elucidation of Antibiotics by NMR Spectroscopy. In Antibiotics (pp. 63-100). Humana Press, New York, NY. [Link]

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

Sources

- 1. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 2. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New haliangicin isomers, potent antifungal metabolites produced by a marine myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Comprehensive Guide to the Mass Spectrometric Characterization of Haliangicin and Its Analogues

Abstract

Haliangicin, a polyketide macrocycle derived from the marine myxobacterium Haliangium ochraceum, exhibits potent and specific antifungal activity by targeting the mitochondrial respiratory chain.[1][2] Its complex structure, featuring a polyunsaturated backbone and a β-methoxyacrylate pharmacophore, presents significant analytical challenges.[3] This guide provides a detailed framework and robust protocols for the comprehensive characterization of Haliangicin and its related analogues using modern liquid chromatography-mass spectrometry (LC-MS) techniques. We will cover foundational concepts, a complete experimental workflow from sample preparation to structural elucidation, and field-proven methodologies for high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). The causality behind experimental choices is explained to empower researchers to adapt these methods for the discovery and development of novel antifungal agents.

Introduction to Haliangicin Characterization

Natural products remain a cornerstone of drug discovery, and marine microorganisms are a particularly rich source of novel bioactive compounds. Haliangicin, isolated from Haliangium luteum, is a prime example, inhibiting a wide spectrum of fungi with a mechanism distinct from many commercial agents.[2][3] As a member of the polyketide class, Haliangicin is biosynthesized by a modular polyketide synthase (PKS) assembly line.[4][5]

The analytical task is demanding. The structural complexity, potential for instability, and presence in complex biological matrices necessitate a powerful analytical approach.[1] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the definitive technology for this purpose.[6] It offers the sensitivity to detect low-abundance analogues and the specificity required for unambiguous structural confirmation.

This document outlines a systematic workflow leveraging High-Resolution Mass Spectrometry (HRMS) for accurate elemental composition determination and Tandem Mass Spectrometry (MS/MS) for detailed structural elucidation.

Foundational Concepts & Challenges

Successfully characterizing Haliangicin requires an understanding of its inherent chemical properties and how they influence the MS analysis.

-

Ionization & Adduct Formation: Electrospray ionization (ESI) is the preferred method for analytes like Haliangicin.[7] As a polyketide with multiple oxygen atoms, it readily forms adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) in positive ion mode, and can be deprotonated ([M-H]⁻) in negative ion mode. The protonated molecule ([M+H]⁺) may also be observed. Controlling adduct formation through mobile phase purity is key to interpreting spectra correctly.

-

In-Source Fragmentation: Polyketides are known to be susceptible to in-source fragmentation (fragmentation occurring in the ionization source before mass analysis), especially in positive ion mode.[8] This can lead to the depletion of the true molecular ion. Analysis in negative ion mode often provides a more stable molecular ion, which is critical for accurate mass determination.[8]

-

Macrocyclic Structure: The cyclic nature of Haliangicin means that fragmentation during MS/MS may require higher collision energy compared to linear analogues and can result in complex ring-opening events before the characteristic backbone cleavages occur.[9]

-

Isotopic Pattern: HRMS allows for the resolution of the isotopic peaks of the molecular ion. The spacing and relative intensity of these peaks (the isotopic pattern) provide an additional layer of confirmation for the calculated elemental composition.

Overall Experimental Workflow

A successful characterization follows a logical progression from the raw sample to a confidently identified structure. The workflow is designed to first confirm what the molecule is (elemental formula) and then to assemble how the atoms are connected (structural fragments).

Caption: Overall workflow for Haliangicin characterization.

Detailed Protocols and Methodologies

Protocol: Sample Preparation from Bacterial Culture

The goal of sample preparation is to efficiently extract Haliangicin from the culture medium while removing interferences, especially salts, that can suppress the ESI signal.[10][11]

Rationale: A two-step extraction using a non-polar and a medium-polarity solvent ensures the capture of a broad range of secondary metabolites. Solid-Phase Extraction (SPE) with a C18 sorbent is a robust method for desalting and concentrating the analyte of interest away from highly polar contaminants like salts and sugars.[11]

Step-by-Step Protocol:

-

Harvesting: Centrifuge the bacterial culture broth to pellet the cells. Separate the supernatant, as Haliangicin is a secreted metabolite.[3]

-

Liquid-Liquid Extraction (LLE):

-

To the supernatant, add an equal volume of ethyl acetate.

-

Shake vigorously in a separatory funnel for 2-3 minutes and allow the layers to separate.

-

Collect the organic (top) layer. Repeat the extraction on the aqueous layer twice more.

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

-

Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a temperature below 40°C to prevent degradation.

-

SPE Cleanup & Desalting:

-

Condition a C18 SPE cartridge (e.g., 500 mg) with one column volume of methanol, followed by one column volume of ultrapure water.

-

Re-dissolve the crude extract from step 3 in a minimal volume of 10% methanol/water and load it onto the conditioned cartridge.

-

Wash the cartridge with two column volumes of ultrapure water to elute salts.

-

Elute Haliangicin and other metabolites with two column volumes of methanol.

-

-

Final Preparation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the final sample in a known volume of 50:50 methanol:water for LC-MS analysis.